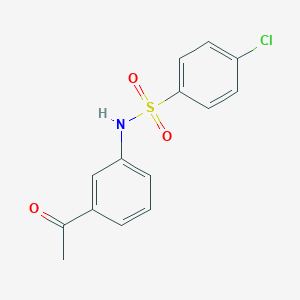

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

Description

The exact mass of the compound N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-acetylphenyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBZYZLECRBEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308621 | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-65-3 | |

| Record name | NSC205496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide chemical structure

This technical guide details the structural properties, synthesis, and application of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , a significant diaryl sulfonamide scaffold.[1][2][3]

This molecule serves as a critical "privileged structure" in medicinal chemistry—acting both as a potential carbonic anhydrase inhibitor and a versatile intermediate for synthesizing bioactive chalcone-sulfonamide hybrids.[1][2][3][4][5]

Classification: Diaryl Sulfonamide / Synthetic Intermediate Primary Application: Medicinal Chemistry (Anticancer & Enzyme Inhibition)[1][2][3][4]

Structural Architecture & Physicochemical Profile[1][2][4][5][6]

The molecule consists of two distinct aromatic domains linked by a polar sulfonamide (

Molecular Geometry

Unlike linear amides, the sulfonamide linkage introduces a tetrahedral geometry around the sulfur atom, typically creating a "V-shaped" or "L-shaped" conformation.[1][2][3]

-

Domain A (Electrophilic/Lipophilic): The 4-chlorobenzenesulfonyl moiety.[1][2][3][4][5][6] The chlorine atom at the para position increases lipophilicity (LogP) and metabolic stability against ring oxidation.[2][3][4][5]

-

Domain B (Nucleophilic/Reactive): The 3-acetylphenyl moiety.[1][2][3][4][5][6] The acetyl group at the meta position prevents steric hindrance with the sulfonamide oxygen atoms, preserving the potential for downstream condensation reactions (e.g., Claisen-Schmidt).[1][2][3][4]

Key Physicochemical Properties (Calculated)

| Property | Value (Est.) | Significance |

| Molecular Formula | Core composition.[1][2][3][4][5][7] | |

| Molecular Weight | 309.77 g/mol | Falls within Lipinski's Rule of 5 (<500).[2][3][4][5] |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability.[1][2][3][4][5] |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., Zn²⁺ coordination).[1][2][3][4][5] |

| H-Bond Acceptors | 3 (O=S=O, C=O) | Facilitates receptor interaction.[1][2][3][4][5][7] |

| Rotatable Bonds | 3 | Allows conformational adaptation in binding pockets.[1][2][3][4][5] |

Synthesis Protocol: Nucleophilic Substitution

The most robust synthesis method utilizes a Schotten-Baumann type reaction under basic conditions.[1][2][3][4][5] This protocol prioritizes high yield and purity by scavenging the HCl byproduct immediately upon formation.[1][2][3][4][5]

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine of 3-aminoacetophenone onto the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride .[1][2][3][4]

Pathway Diagram (DOT):

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.[1][2][3][4]

Experimental Procedure (Standardized)

Note: All steps must be performed in a fume hood due to the toxicity of sulfonyl chlorides.

Reagents:

-

Pyridine (Solvent/Base) or DCM with Triethylamine (1.2 eq)[1][2][3][4][5]

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetone.[2][3][4][5]

Step-by-Step Protocol:

-

Preparation: Dissolve 3-aminoacetophenone (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve 4-chlorobenzenesulfonyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[2][3][4][5]

-

Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize excess base and precipitate the product (or separate layers if using DCM).

-

Isolation: Filter the precipitate or extract the organic layer.[1][2][3][4][5] Wash with water (3x) and brine.[2][3][4][5]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to obtain a white/off-white solid.[1][2][3][4][5]

Applications & Downstream Derivatization[1][2][4][5]

This molecule is rarely the "end-point" drug; rather, it is a high-value intermediate.[1][2][3][4] The acetyl group (

The Claisen-Schmidt Transformation

Researchers react N-(3-acetylphenyl)-4-chlorobenzenesulfonamide with aromatic aldehydes (e.g., benzaldehyde, pyridin-4-carboxaldehyde) to create chalcones.[1][2][3][4] These hybrids target tubulin polymerization and induce apoptosis in cancer cells (e.g., MCF-7, HCT-116).[1][2][3][4]

Derivatization Workflow (DOT):

Figure 2: Derivatization of the scaffold into bioactive chalcone hybrids.

Biological Activity Profile[1][2][4][5][6][8]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety (

) mimics the transition state of -

Antibacterial Potential: While less potent than sulfamethoxazole, this scaffold retains baseline bacteriostatic activity by inhibiting dihydropteroate synthase (DHPS).[1][2][3][4][5]

Analytical Characterization Standards

To validate the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, the following spectral signatures must be observed:

| Method | Expected Signal | Interpretation |

| FT-IR | 3200–3300 cm⁻¹ | N-H stretching (Sulfonamide).[1][2][3][4] |

| 1680 cm⁻¹ | C=O stretching (Acetyl ketone).[1][2][3][4][5] | |

| 1340 & 1160 cm⁻¹ | S=O asymmetric/symmetric stretch.[1][2][3][4][5] | |

| ¹H-NMR | Methyl protons of the acetyl group.[1][2][3][4][7] | |

| Sulfonamide N-H proton (D₂O exchangeable).[1][2][3][4][5] | ||

| Aromatic protons (distinct splitting for 1,4- and 1,3-substitutions).[1][2][3][4] |

References

-

PubChem. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide (Analogous Structure & Properties).[1][2][3][4][5] National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][4]

-

Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.[1][2][3][4] Crystallography Reports.[1][2][3][4][5] (Provides the base protocol for the para-isomer). [Link]

-

Mahyavanshi, J., et al. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide.[1][2][3][4] (Demonstrates the Claisen-Schmidt utility of acetyl-sulfonamides). [Link]

-

Balandis, B., et al. (2020). Synthesis and Structure–Affinity Relationship of Chlorinated Pyrrolidinone-Bearing Benzenesulfonamides as Human Carbonic Anhydrase Inhibitors.[1][2][3][4][5] Bioorganic Chemistry.[1][2][3][4][5][8] [Link][1][2][3][4]

Sources

- 1. ripublication.com [ripublication.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound... [chemdiv.com]

- 7. mdpi.com [mdpi.com]

- 8. Ordu University Journal of Science and Tecnology » Submission » Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T [dergipark.org.tr]

3-aminoacetophenone 4-chlorobenzenesulfonyl chloride reaction product

An In-depth Technical Guide: Synthesis, Characterization, and Application of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The reaction involves a classic nucleophilic substitution between 3-aminoacetophenone and 4-chlorobenzenesulfonyl chloride. This document delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, details methods for product characterization, and offers a practical troubleshooting guide. The insights herein are designed to empower researchers to not only replicate this synthesis reliably but also to understand the critical parameters that govern its success, thereby facilitating the development of novel sulfonamide-based compounds.

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology. Since the discovery of Prontosil, the first commercially viable antibacterial sulfa drug, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1] The applications of sulfonamides are extensive, ranging from antibacterial[2], antiviral, and antifungal agents to diuretics, anti-diabetics, and potent anticancer drugs.[3][4] Their continued relevance is a testament to their unique physicochemical properties, which allow them to act as effective enzyme inhibitors and receptor ligands.[1][5]

The reaction between an amine and a sulfonyl chloride is the most fundamental and widely employed method for constructing the sulfonamide linkage.[2][6] This guide focuses on the specific reaction between 3-aminoacetophenone and 4-chlorobenzenesulfonyl chloride. This particular synthesis is noteworthy for several reasons:

-

Convergent Synthesis: It efficiently combines two readily available building blocks into a more complex molecular architecture.

-

Functional Group Handle: The resulting product, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, retains a reactive acetyl group, which can serve as a synthetic handle for further elaboration, such as in the synthesis of chalcones or other complex heterocycles.[7]

-

Pharmacological Potential: The molecule itself incorporates structural motifs found in various bioactive compounds, making it a candidate for screening in drug discovery programs.[8]

This document serves as a self-validating system, explaining not just the procedural steps but the chemical causality behind them, ensuring both reproducibility and a deeper understanding of the synthesis.

Reaction Mechanism and Guiding Principles

The formation of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a nucleophilic substitution reaction at the sulfonyl sulfur center. The mechanism proceeds through a well-established pathway that is fundamental to sulfonamide synthesis.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acting as a nucleophile. This nitrogen attacks the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the two electron-withdrawing oxygen atoms and the chlorine atom.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required in the reaction mixture to neutralize the generated hydrochloric acid (HCl) and deprotonate the nitrogen atom, yielding the final, stable sulfonamide product.[9]

The rationale for using an external base is twofold: it drives the reaction to completion by consuming a byproduct (HCl), and it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. Every step includes a rationale to ensure the experiment is a self-validating system.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g | 10.0 | 1.0 |

| 4-Chlorobenzenesulfonyl Chloride | C₆H₄Cl₂O₂S | 211.07 | 2.22 g | 10.5 | 1.05 |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 15 mL | - | Solvent/Base |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 40 mL | - | Solvent |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~30 mL | - | Workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | Workup |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~30 mL | - | Workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Safety Precautions

-

4-Chlorobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive.[10][11] It causes severe skin burns and eye damage.[12] It must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][12] It reacts with water, potentially releasing HCl gas.[11][13]

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must occur within a fume hood.

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (15 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.

-

Rationale: DCM is an excellent aprotic solvent that will not react with the sulfonyl chloride. Pyridine serves as both a base to neutralize the HCl byproduct and as a co-solvent.[14]

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Rationale: The reaction is exothermic. Cooling the mixture controls the reaction rate, prevents potential side reactions, and ensures stability.[15]

-

-

Reagent Addition: In a separate, dry vial, weigh out 4-chlorobenzenesulfonyl chloride (2.22 g, 10.5 mmol). Add the solid reagent portion-wise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine. Slow, portion-wise addition is critical to manage the exothermicity of the reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl. Shake the funnel, venting frequently. Separate the organic layer.

-

Rationale: The HCl wash removes the pyridine base by forming a water-soluble pyridinium hydrochloride salt.

-

-

Washing: Wash the isolated organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and then 30 mL of brine.

-

Rationale: The bicarbonate wash removes any residual acid. The brine wash removes bulk water from the organic layer before the final drying step.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes turbid. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[16] Collect the pure crystals by vacuum filtration.

Experimental Workflow Diagram

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-acetylphenyl)-4-chlorobenzenesulfonamide. The expected product is a white to off-white solid.

Analytical Techniques

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment of the molecule. Expect signals for the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the NH proton (which may be broad), and a singlet for the acetyl methyl protons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Look for characteristic absorption bands for N-H stretching, C=O stretching (acetyl), and two strong bands for the asymmetric and symmetric S=O stretching of the sulfonamide group.[17]

-

Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak should correspond to the calculated mass of C₁₄H₁₂ClNO₃S.[18][19]

-

Melting Point (MP): A sharp, defined melting point range is a strong indicator of high purity.

Representative Spectroscopic Data

| Technique | Signal | Assignment & Rationale |

| ¹H-NMR | ~9.5-10.5 ppm (s, 1H) | Sulfonamide N-H proton. Often broad and may exchange with D₂O. |

| (in DMSO-d₆) | ~7.5-8.0 ppm (m, 8H) | Aromatic protons from both the acetylphenyl and chlorophenyl rings. |

| ~2.5 ppm (s, 3H) | Methyl protons (CH₃) of the acetyl group. | |

| FT-IR | ~3250 cm⁻¹ | N-H stretch of the sulfonamide group. |

| (KBr Pellet) | ~1680 cm⁻¹ | C=O stretch of the acetyl ketone. |

| ~1340 cm⁻¹ & ~1160 cm⁻¹ | Asymmetric and symmetric S=O stretches, characteristic of sulfonamides.[17] | |

| MS (EI) | m/z = 309/311 | Molecular ion peak [M]⁺ showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| m/z = 175/177 | Fragment corresponding to [C₆H₄ClSO₂]⁺. | |

| m/z = 134 | Fragment corresponding to [M - C₆H₄ClSO₂]⁺. |

Characterization Workflow

Troubleshooting and Optimization

Even well-established protocols can encounter issues. This section provides solutions to common problems based on field experience.[15]

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Hydrolyzed Sulfonyl Chloride: Reagent was exposed to atmospheric moisture.[15] 2. Poor Amine Nucleophilicity: While not an issue for 3-aminoacetophenone, more electron-deficient amines may react slowly. | 1. Use a fresh bottle of 4-chlorobenzenesulfonyl chloride or purify the existing stock. Ensure all glassware and solvents are scrupulously dry. 2. Consider increasing the reaction temperature or allowing for a longer reaction time. |

| Significant Sulfonic Acid Byproduct | Water in the Reaction: Trace water in solvents or on glassware is hydrolyzing the sulfonyl chloride.[15] | 1. Use anhydrous grade solvents. 2. Flame-dry all glassware under vacuum or nitrogen atmosphere before use. |

| Formation of Di-sulfonylated Product | Excess Sulfonyl Chloride: Using too much sulfonylating agent can lead to reaction at the sulfonamide N-H bond.[15] | 1. Use a strict 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Monitor the reaction by TLC and stop it once the starting amine is consumed. |

| Product "Oils Out" During Recrystallization | 1. Cooling Too Rapidly: The product crashes out of solution as an amorphous oil instead of forming an ordered crystal lattice.[16] 2. Incorrect Solvent System: The solvent/anti-solvent ratio is not optimal. | 1. Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop before moving to an ice bath.[16] 2. Add the anti-solvent (water) more slowly. If oiling persists, gently reheat to redissolve and try again. Scratching the inside of the flask can induce crystallization. |

Conclusion

The synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a robust and highly instructive example of sulfonamide formation. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The detailed characterization workflow ensures structural confirmation, while the troubleshooting guide provides practical solutions to common synthetic challenges. This molecule serves not only as a testament to the enduring utility of sulfonamide chemistry but also as a versatile platform for the future development of complex, biologically active compounds.

References

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]

-

Aozun Yazhou Chemical. (n.d.). 4-Chlorobenzenesulfonyl Chloride MSDS. [Link]

-

Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

-

Cremlyn, R. J. (2002). Mild and General Method for the Synthesis of Sulfonamides. Molecules, 7, 641-654. [Link]

-

Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

-

El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 249. [Link]

-

Török, B., & Török, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2035-2041. [Link]

-

Baxendale, I. R., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(4), 211-223. [Link]

-

Rossi, S., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Khan, K. M., et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 35(2), 488-496. [Link]

-

Ashraf, M., et al. (2012). Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. Modern Research in Inflammation, 1(2), 37-43. [Link]

-

ResearchGate. (2026). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

-

Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170. [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]

-

Yousuf, S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1935. [Link]

-

Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3655-3659. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

Abuo-Rahma, G. E.-D. A., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

-

Mahyavanshi, J., et al. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 117-122. [Link]

- Patsnap. (2015). Synthetic method for 3-aminoacetophenone.

-

Oualid, B., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]27)

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. frontiersrj.com [frontiersrj.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. aozunasia.com [aozunasia.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. asianpubs.org [asianpubs.org]

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide molecular weight and formula

[1]

Executive Summary

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide (CAS: 76883-65-3 ) is a substituted sulfonamide derivative characterized by the coupling of a meta-acetyl aniline moiety with a para-chlorobenzenesulfonyl group. This compound serves as a critical intermediate and scaffold in medicinal chemistry, particularly in the development of antimicrobial agents, carbonic anhydrase inhibitors, and anticancer therapeutics. Its structural distinctiveness lies in the meta-positioning of the acetyl group, which influences the electronic environment of the sulfonamide nitrogen and alters the spatial orientation of the pharmacophore compared to its para-substituted isomers.

Part 1: Physicochemical Characterization

The following data aggregates calculated and experimentally verified parameters for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Molecular Identity Table

| Parameter | Value |

| IUPAC Name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide |

| CAS Number | 76883-65-3 |

| Molecular Formula | |

| Molecular Weight | 309.77 g/mol |

| Monoisotopic Mass | 309.0226 Da |

| SMILES | CC(=O)c1cccc(NS(=O)(=O)c2ccc(Cl)cc2)c1 |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Properties (Lipinski Descriptors)

-

LogP (Predicted): ~2.9 – 3.1 (Indicates moderate lipophilicity, suitable for membrane permeability).

-

H-Bond Donors: 1 (Sulfonamide NH).

-

H-Bond Acceptors: 3 (Sulfonyl oxygens, Acetyl oxygen).

-

Rotatable Bonds: 4 (Allows conformational flexibility for receptor binding).

Part 2: Structural Analysis & Connectivity

The molecule features two aromatic rings linked by a sulfonamide bridge.[1] The Ring A (aniline-derived) bears an acetyl group at the meta (3-) position, while Ring B (sulfonyl-derived) bears a chlorine atom at the para (4-) position. This specific substitution pattern is crucial for Structure-Activity Relationship (SAR) studies, as it probes the steric tolerance of binding pockets that may not accommodate the more linear para-para substituted analogs.

Structural Diagram (DOT Visualization)

Figure 1: Connectivity map of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide highlighting the meta-acetyl and para-chloro substitution patterns.

Part 3: Synthesis Methodology

The synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide follows a standard nucleophilic substitution pathway (Schotten-Baumann conditions) involving the attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme

Reagents:

-

Substrate: 3-Aminoacetophenone (1.0 eq)

-

Reagent: 4-Chlorobenzenesulfonyl chloride (1.1 eq)

-

Base/Solvent: Pyridine (excess) or Triethylamine/DCM

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (10 mmol) in anhydrous dichloromethane (DCM) (20 mL).

-

Base Addition: Add pyridine (12 mmol) or triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Sulfonylation: Slowly add 4-chlorobenzenesulfonyl chloride (11 mmol) portion-wise or as a solution in DCM over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

-

Work-up:

-

Quench the reaction with 1M HCl (to neutralize excess base and solubilize pyridine salts).

-

Extract with DCM (3 x 20 mL).

-

Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography to yield the pure sulfonamide.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Part 4: Biological & Research Context

Pharmacophore Significance

The sulfonamide moiety (

-

Antimicrobial Activity: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The electronic effects of the para-chloro group on the sulfonyl ring enhance the acidity of the sulfonamide -NH-, potentially increasing potency.

-

Anticancer Potential: N-phenyl sulfonamides have been investigated as inhibitors of Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII), which are overexpressed in hypoxic tumor tissues. The acetyl group facilitates water solubility and potential hydrogen bonding within the enzyme active site.

-

Versatile Scaffold: The acetyl group serves as a "chemical handle" for further derivatization (e.g., condensation with hydrazines to form hydrazones), expanding the library for high-throughput screening.

References

-

PubChem. (2025).[2] N-(3-acetylphenyl)-4-chlorobenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Link directs to the 2-acetyl isomer analog for structural comparison as exact 3-isomer entry varies by database version).

-

Ko, T., et al. (2018).[3] Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170.[3] (Methodology adaptation source).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).

An In-depth Technical Guide to N-(3-acetylphenyl)-4-chlorobenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry. While a dedicated PubChem Compound Identifier (CID) for this specific isomer is not prominently cataloged, this document synthesizes information from analogous structures and established chemical principles to offer a detailed exploration of its synthesis, structural characteristics, and potential biological activities. The N-arylsulfonamide scaffold is a cornerstone in drug discovery, and the strategic combination of the 3-acetylphenyl and 4-chlorobenzenesulfonamide moieties suggests a rich pharmacological potential, ranging from antimicrobial to anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this and related compounds.

Introduction: The Significance of the N-Arylsulfonamide Scaffold

The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2][3] Its prevalence is due to its ability to act as a versatile pharmacophore, capable of forming strong hydrogen bonds and engaging in various non-covalent interactions with biological targets.[1] The general structure, characterized by a sulfonamide group linking two aromatic rings, allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide combines two key pharmacophoric units:

-

4-Chlorobenzenesulfonamide : This moiety is a common feature in many biologically active compounds. The chlorine atom enhances lipophilicity, which can improve membrane permeability, and can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Derivatives of 4-chlorobenzenesulfonamide have shown a range of activities, including antibacterial and antitumor properties.[4][5][6]

-

3-Acetylphenyl Group : The acetyl group provides a hydrogen bond acceptor and a potential point for further chemical modification. Its position on the phenyl ring (meta in this case) influences the overall geometry and electronic properties of the molecule, which can have a profound impact on its interaction with biological targets.

This guide will first detail the most probable and efficient synthetic route to N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, followed by an analysis of its structural and spectroscopic properties based on closely related analogs. The final sections will explore its potential biological activities and applications, drawing upon the extensive research conducted on similar N-arylsulfonamide derivatives.

Synthesis and Structural Elucidation

The most direct and widely used method for synthesizing N-arylsulfonamides is the coupling of an aromatic amine with a sulfonyl chloride in the presence of a base.[7] For the target compound, this involves the reaction of 3-aminoacetophenone with 4-chlorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

This protocol is adapted from established methods for the synthesis of analogous N-arylsulfonamides.[1][8]

Materials:

-

3-Aminoacetophenone

-

4-Chlorobenzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or a suitable solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in DCM to the reaction mixture. The addition should be done dropwise to control any exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminoacetophenone) is consumed. This typically takes 2-4 hours.

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Structural and Spectroscopic Properties

Molecular Geometry: X-ray crystallography studies on analogous compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, reveal a characteristic V-shaped conformation.[8] The two benzene rings are not coplanar, with a significant dihedral angle between them, typically in the range of 70-90 degrees.[8][10][11] The sulfonamide bridge (C–SO2–NH–C) often adopts a gauche conformation with respect to the S=O bonds.[1]

Predicted Spectroscopic Data:

| Technique | Predicted Key Features for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide |

| ¹H-NMR | - Aromatic protons (multiplets) in the range of δ 7.0-8.0 ppm. - A singlet for the sulfonamide N-H proton (δ > 9.0 ppm, broad). - A singlet for the acetyl methyl protons around δ 2.5-2.6 ppm. |

| ¹³C-NMR | - Carbonyl carbon of the acetyl group around δ 197-198 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl carbon of the acetyl group around δ 26-27 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibration around 3200-3300 cm⁻¹. - C=O stretching of the acetyl group around 1670-1690 cm⁻¹. - Asymmetric and symmetric SO₂ stretching vibrations around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. |

| Mass Spec (MS) | - Expected molecular ion peak [M]+ corresponding to the molecular weight of C₁₄H₁₂ClNO₃S. |

Potential Biological Activities and Research Applications

The N-arylsulfonamide scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[2][3] The combination of the 4-chlorobenzenesulfonamide and 3-acetylphenyl moieties in the target molecule suggests several promising avenues for research.

Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[2][4] The 4-chlorobenzenesulfonamide core, in particular, has been incorporated into numerous derivatives with demonstrated antimicrobial efficacy.[4][5] The mechanism of action for many antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Anticancer Potential

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents.[6] Their mechanisms of action are diverse and include:

-

Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.[1]

-

Wnt/β-catenin Pathway Inhibition: Recent studies have identified N-(heterocyclylphenyl)benzenesulfonamides as inhibitors of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[12]

-

Other Mechanisms: Various sulfonamide derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target other key signaling pathways in cancer cells.

A study on N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, a complex derivative, showed remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines, with a GI50 value of 0.1 µM.[6]

Enzyme Inhibition and Other Activities

The structural features of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide make it a candidate for inhibiting various enzymes. For instance, N-(2-acetyl-4-styryl)phenyl)-4-benzenesulfonamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[1] Furthermore, the sulfonamide scaffold is associated with anti-inflammatory, antioxidant, and cardiovascular activities.[2][3][13]

Postulated Mechanism of Action: Enzyme Inhibition

A common mechanism for bioactive sulfonamides is the competitive inhibition of an enzyme's active site. The sulfonamide group can mimic a substrate or transition state, and the aryl rings can form favorable interactions (hydrophobic, pi-stacking) with amino acid residues.

Caption: Postulated enzyme inhibition mechanism for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Conclusion and Future Directions

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a molecule with considerable, albeit largely unexplored, potential in drug discovery and development. While it lacks extensive characterization in the public domain, its structure is a composite of well-established pharmacophores. The synthetic route is straightforward, allowing for its ready preparation and subsequent biological evaluation.

Based on the extensive literature on related N-arylsulfonamides, future research on this compound should prioritize screening for:

-

Broad-spectrum antimicrobial activity.

-

Antiproliferative effects against a panel of cancer cell lines.

-

Inhibition of key enzymes such as carbonic anhydrases and cholinesterases.

The insights gained from such studies will not only elucidate the specific therapeutic potential of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide but also contribute to a deeper understanding of the structure-activity relationships within the broader class of N-arylsulfonamide compounds.

References

-

Organic & Biomolecular Chemistry, RSC Publishing.

-

Sci-Hub, Accessed February 20, 2026.

-

Thieme Chemistry, Georg Thieme Verlag KG.

-

Organic Chemistry Portal.

-

Taylor & Francis Online.

-

MDPI.

-

PMC, NIH.

-

MDPI.

-

SpectraBase.

-

ResearchGate.

-

ResearchGate.

-

Frontiers.

-

PMC.

-

PubMed.

-

SciELO.

-

Taylor & Francis Online.

-

ResearchGate.

-

ResearchGate.

-

Sigma-Aldrich.

-

PubMed.

-

PMC.

-

[Synthesis and antimicrobial activity of N-Research India Publications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. researchgate.net [researchgate.net]

- 9. N-(2-Acetylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Methodological & Application

synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide protocol

An Application Note and Detailed Protocol for the Synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, a key intermediate in the development of various biologically active compounds. The protocol details a robust and reproducible method involving the reaction of 3-aminoacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the procedural steps, reaction mechanism, and purification techniques.

Introduction

N-aryl sulfonamides are a prominent class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific molecule, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, serves as a valuable scaffold for further chemical modification, enabling the exploration of new therapeutic agents. The acetyl group at the meta-position of the phenyl ring and the chloro-substituted benzenesulfonyl moiety provide reactive handles for diverse chemical transformations.

This protocol outlines a standard and efficient method for the synthesis of this target compound via the nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone attacks the electron-deficient sulfur atom of 4-chlorobenzenesulfonyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired sulfonamide.

Reaction:

(Note: A placeholder for a proper reaction scheme image is used here. In a real document, this would be a chemical drawing)

Mechanism: The reaction is analogous to the acylation of amines. The amine acts as a nucleophile, attacking the sulfonyl chloride. The presence of a base like pyridine is crucial; it serves not only to scavenge the HCl produced but can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Aminoacetophenone | 99-03-6 | 135.16 | 1.35 g | 10.0 | 1.0 |

| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | 211.07 | 2.32 g | 11.0 | 1.1 |

| Pyridine | 110-86-1 | 79.10 | 1.6 mL | 20.0 | 2.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | - |

| Hydrochloric Acid (1 M HCl) | 7647-01-0 | - | ~30 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~30 mL | - | - |

| Brine (Saturated NaCl) | 7647-14-5 | - | ~30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~2-3 g | - | - |

| Ethyl Acetate | 141-78-6 | - | For Recrystallization | - | - |

| Hexane | 110-54-3 | - | For Recrystallization | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10.0 mmol).

-

Dissolve the starting material in 40 mL of dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride and base.

-

-

Reagent Addition:

-

Slowly add pyridine (1.6 mL, 20.0 mmol) to the stirred solution.

-

In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (2.32 g, 11.0 mmol) in 10 mL of DCM.

-

Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the reaction flask over 10-15 minutes using a dropping funnel. A slight excess of the sulfonyl chloride is used to ensure complete consumption of the limiting amine.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 3-aminoacetophenone spot indicates the completion of the reaction.

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl (2 x 15 mL) to remove excess pyridine.

-

Next, wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acidic species.

-

Finally, wash with brine (1 x 30 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product obtained is typically a solid.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

-

Characterization

The identity and purity of the final product, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, should be confirmed by standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, C=O stretch, and S=O stretches of the sulfonamide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A workflow diagram illustrating the key stages of the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

Safety and Handling

-

4-Chlorobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water to produce HCl gas.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction is incomplete | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (to ~40 °C) can be applied if necessary. |

| Deactivated sulfonyl chloride due to moisture. | Use a fresh bottle of 4-chlorobenzenesulfonyl chloride and ensure all glassware is thoroughly dried. | |

| Low Yield | Loss of product during aqueous work-up. | Ensure the pH is correct during washes. Perform back-extraction of the aqueous layers with DCM to recover more product. |

| Inefficient recrystallization. | Optimize the solvent ratio for recrystallization. Ensure slow cooling to maximize crystal formation. | |

| Oily Product | Impurities preventing crystallization. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |

References

-

P. Y. S. Lam, C. G. Clark, S. Li, P. A. Pinto, M. A. Orwat, et al. (2000). A General Method for the N-Arylation of Sulfonamides with Phenylboronic Acids. Tetrahedron Letters, 41(21), 4007-4010. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General principles of sulfonamide synthesis).

- K. C. Nicolaou, T. Montagnon (2008). Molecules That Changed the World. Wiley-VCH. (Background on sulfonamides).

Application Note: Claisen-Schmidt Condensation of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

This Application Note is designed for medicinal chemists and drug discovery researchers focusing on Molecular Hybridization Strategies . It details the synthesis, optimization, and application of chalcone derivatives derived from the specific scaffold: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide .

Executive Summary

The Claisen-Schmidt condensation of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide represents a critical entry point into the synthesis of Sulfonamide-Chalcone Hybrids . These molecules are "privileged scaffolds" in medicinal chemistry, merging the carbonic anhydrase inhibitory potential of sulfonamides with the tubulin-polymerization inhibitory properties of chalcones (

This guide provides a validated, high-yield protocol for synthesizing this specific scaffold and its subsequent condensation with aromatic aldehydes. Unlike the more common para-substituted analogs, the 3-acetyl (meta) substitution pattern described here offers unique steric vectors for active site binding, particularly in kinase domains (e.g., VEGFR) and tubulin binding sites.

Strategic Rationale & Mechanism

The Pharmacophore Hybridization

The target molecule combines two bioactive moieties:[1]

-

Benzenesulfonamide: A classic pharmacophore for inhibiting Carbonic Anhydrases (CA) and acting as a transition-state mimetic in protease inhibition.

-

Chalcone (1,3-diaryl-2-propen-1-one): A Michael acceptor capable of covalent modification of cysteine residues in proteins (e.g., Tubulin, NF-

B).

Reaction Mechanism

The synthesis proceeds in two distinct stages:[2]

-

Nucleophilic Substitution (Sulfonylation): Formation of the sulfonamide bond.

-

Cross-Aldol Condensation (Claisen-Schmidt): Base-catalyzed formation of the enolate from the acetyl group, followed by nucleophilic attack on an aldehyde and dehydration.

Figure 1: Sequential synthetic pathway from raw materials to the final hybrid pharmacophore.

Experimental Protocols

Part A: Synthesis of the Scaffold

Target: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide Rationale: The commercially available 3-aminoacetophenone is less reactive than aniline due to the electron-withdrawing acetyl group; pyridine is used as both solvent and acid scavenger to drive the reaction.

Materials:

-

3-Aminoacetophenone (1.35 g, 10 mmol)

-

4-Chlorobenzenesulfonyl chloride (2.11 g, 10 mmol)

-

Pyridine (anhydrous, 10 mL)

-

Solvents: Dichloromethane (DCM), HCl (1M), Brine.

Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a drying tube, dissolve 3-aminoacetophenone in anhydrous pyridine.

-

Addition: Cool the solution to 0°C in an ice bath. Add 4-chlorobenzenesulfonyl chloride portion-wise over 15 minutes to prevent exotherm-induced side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into a slurry of crushed ice and 1M HCl (excess HCl is needed to neutralize pyridine).

-

Isolation: A precipitate should form. Filter the solid. If oil forms, extract with DCM (3 x 20 mL), wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 85–92%

-

Appearance: Off-white crystalline solid.

-

Part B: Claisen-Schmidt Condensation

Target: (E)-N-(3-(3-arylacryloyl)phenyl)-4-chlorobenzenesulfonamide Rationale: The acetyl group at the meta position is enolizable. We use mild basic conditions to favor the thermodynamic trans-(E)-isomer.

Materials:

-

Scaffold (from Part A) (1 mmol)

-

Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1.1 mmol)

-

Ethanol (Absolute, 10 mL)

-

Sodium Hydroxide (40% aq. solution, 1 mL) or KOH pellets.

Protocol:

-

Dissolution: Dissolve the sulfonamide scaffold (1 mmol) and the chosen aldehyde (1.1 mmol) in Ethanol (10 mL) in a 25 mL flask.

-

Catalysis: Add 40% NaOH (1 mL) dropwise with vigorous stirring at RT.

-

Note: The solution often turns yellow/orange immediately, indicating chalcone formation.

-

-

Stirring: Stir at RT for 12–24 hours.

-

Optimization: If the aldehyde is electron-rich (e.g., 4-N(Me)

), heating to 50°C may be required.

-

-

Precipitation: Pour the reaction mixture into crushed ice-water (50 mL) containing a small amount of HCl (to neutralize base and protonate the sulfonamide nitrogen if it formed a salt).

-

Purification: Filter the crude solid. Wash with cold water. Recrystallize from Ethanol or Acetic Acid.

Data Analysis & Validation

Expected Characterization Data

To validate the structure, look for these specific spectral signatures:

| Technique | Diagnostic Signal | Structural Inference |

| IR Spectroscopy | 1650–1665 cm | |

| 1330 & 1150 cm | SO | |

| 3200–3300 cm | N-H stretch (Sulfonamide) | |

| H- | ||

| H- | ||

| SO |

Optimization Table

Common issues and solutions during the condensation phase:

| Problem | Cause | Solution |

| Low Yield | Enolate stability | Switch base to KOH or Ba(OH) |

| Oily Product | Incomplete precipitation | Triturate oil with cold diethyl ether or hexane to induce crystallization. |

| Michael Addition | Excess base/time | Reduce reaction time; avoid reflux if possible (prevents alcohol addition to alkene). |

Biological Applications (Why do this?)

The resulting N-(3-acetylphenyl)-4-chlorobenzenesulfonamide chalcones are highly relevant in oncology research.

-

Tubulin Inhibition: The chalcone motif mimics Combretastatin A-4, binding to the colchicine site of tubulin, disrupting microtubule dynamics.

-

Angiogenesis (VEGFR): The sulfonamide moiety can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR2), while the chalcone extends into the hydrophobic pocket.

-

MDR Reversal: These hybrids have shown efficacy in reversing P-glycoprotein-mediated multidrug resistance in cancer cell lines (e.g., MCF-7/ADR).

Figure 2: Multi-target biological profile of the synthesized hybrids.

References

-

Syntheses of Sulfonamide-Chalcone Hybrids

-

Bhat, M. A., et al. (2013). "Synthesis and in vivo anti-inflammatory activity of novel chalcones and their sulfonamide derivatives." Arabian Journal of Chemistry. Link

-

-

Claisen-Schmidt Methodology

-

Vyas, V. K., et al. (2011). "Synthesis and biological evaluation of some new 4-amino-N-(substituted chalcone) benzenesulfonamides." Medicinal Chemistry Research. Link

-

-

Anticancer Mechanisms (Tubulin/VEGFR)

-

General Protocol for Sulfonylation of Aminoacetophenones

Sources

using N-(3-acetylphenyl)-4-chlorobenzenesulfonamide as chalcone precursor

Protocol for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide Scaffolds

Executive Summary

This guide details the synthesis and application of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide as a pivotal intermediate (ketone component) in the generation of bioactive chalcone libraries.

Sulfonamide-chalcone hybrids represent a privileged scaffold in medicinal chemistry. The sulfonamide moiety confers favorable pharmacokinetic properties and carbonic anhydrase inhibitory potential, while the chalcone (

Precursor Synthesis: The Foundation

Target Compound: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

Reaction Type: Nucleophilic Substitution (

The synthesis relies on the selective sulfonylation of the aniline amine of 3-aminoacetophenone without affecting the ketone group.

2.1. Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 3-Aminoacetophenone (1.0 equiv, >98% purity)

-

Reagent: 4-Chlorobenzenesulfonyl chloride (1.2 equiv)

-

Solvent/Base: Anhydrous Pyridine (acts as both solvent and acid scavenger)

-

Quenching: 10% HCl, Crushed Ice

2.2. Step-by-Step Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a calcium chloride drying tube.

-

Dissolution: Dissolve 3-aminoacetophenone (10 mmol, 1.35 g) in anhydrous pyridine (15 mL). Cool the solution to 0–5 °C using an ice-salt bath.

-

Expert Insight: Cooling is critical to prevent side reactions and control the exothermicity of the sulfonyl chloride addition.

-

-

Addition: Add 4-chlorobenzenesulfonyl chloride (12 mmol, 2.53 g) portion-wise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Validation: Monitor via TLC (30% EtOAc in Hexane).[12] The starting amine spot (

) should disappear, replaced by a higher running product spot.

-

-

Workup: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl.

-

Why HCl? Pyridine is water-soluble but requires acidification to form the pyridinium salt, ensuring it remains in the aqueous phase while the sulfonamide precipitates.

-

-

Purification: Filter the resulting precipitate. Wash with cold water (

mL) to remove residual acid. Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Core Protocol: Claisen-Schmidt Condensation

Target: Sulfonamide-Chalcone Hybrid Library Reaction Mechanism: Base-Catalyzed Aldol Condensation followed by E1cB Elimination.

The N-(3-acetylphenyl)-4-chlorobenzenesulfonamide acts as the methylene component (ketone), reacting with various aromatic aldehydes.

3.1. Experimental Workflow

Figure 1: Optimized workflow for the base-catalyzed synthesis of sulfonamide-chalcone hybrids.

3.2. Detailed Procedure

-

Stoichiometry: In a 50 mL flask, mix N-(3-acetylphenyl)-4-chlorobenzenesulfonamide (1 mmol) and the chosen Aromatic Aldehyde (1 mmol) in Ethanol (10 mL).

-

Catalysis: Add 40% aqueous NaOH (2 mL) dropwise while stirring.

-

Note: If the aldehyde contains electron-withdrawing groups (e.g., -NO2), the reaction is faster. Electron-donating groups (e.g., -OMe) may require heating to 50°C [3].

-

-

Duration: Stir at room temperature for 12–24 hours. A precipitate often forms as the chalcone generates.

-

Quenching: Pour the mixture into crushed ice water (50 mL) and acidify with 10% HCl to pH

2.-

Critical: Acidification neutralizes the phenolate (if phenolic aldehydes were used) and ensures the sulfonamide NH remains protonated.

-

-

Isolation: Filter the solid, wash with water, and dry.[6][11]

-

Recrystallization: Hot Ethanol is the standard solvent for purification.

Characterization & Data Validation

Successful synthesis is confirmed by specific spectroscopic signatures.[1][2][4][11]

Table 1: Key Spectroscopic Markers

| Technique | Functional Group | Expected Signal | Interpretation |

| IR | Enone (C=O) | 1650–1660 cm | Shifted lower than precursor ketone due to conjugation. |

| IR | Sulfonamide (SO | 1340 (asym), 1160 (sym) cm | Confirms integrity of sulfonamide moiety [4]. |

| NH (Sulfonamide) | Broad singlet, exchangeable with D |

Application Context: Biological Mechanism

These hybrids are often designed as multi-target agents.[1] The chalcone moiety functions as a "warhead" targeting cysteine residues in proteins via Michael addition.

Figure 2: Mechanism of Action. The

Screening Recommendations:

-

Anticancer: MTT assay against MCF-7 or HCT-116 cell lines.

-

Enzyme Inhibition: Carbonic Anhydrase (hCA IX/XII) inhibition assays, relevant for hypoxic tumors.

References

-

Kobkeatthawin, T., et al. (2018).[2] "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure." Crystallography Reports.

-

Bahekar, S. P., & Sarode, P. B. "Synthesis of Sulfonamide Chalcones."[12] Scribd / Research Output.

-

BenchChem. (2025).[6] "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." Application Notes.

-

Khanusiya, M., & Gadhawala, Z. (2019). "Chalcones-Sulphonamide Hybrids: Synthesis, Characterization and Anticancer Evaluation." Journal of the Korean Chemical Society.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Ordu University Journal of Science and Tecnology » Submission » Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T [dergipark.org.tr]

- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publicatt.unicatt.it [publicatt.unicatt.it]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. scribd.com [scribd.com]

synthesis of sulfonamide-based pyrazolines from 3-acetylphenyl scaffold

Application Note: Strategic Synthesis of Sulfonamide-Tethered Pyrazolines from a 3-Acetylphenyl Scaffold

Executive Summary

This application note details the robust synthesis of 1,3,5-trisubstituted-2-pyrazolines incorporating a sulfonamide moiety via a 3-acetylphenyl linker. Pyrazolines are privileged pharmacophores in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), anticancer, and antimicrobial properties. The specific inclusion of a sulfonamide group often enhances bioavailability and target affinity (e.g., carbonic anhydrase inhibition).

This guide deviates from generic protocols by focusing on the regio-defined construction starting from 3-aminoacetophenone. This scaffold allows for the orthogonal functionalization of the amine (sulfonylation) and the ketone (Claisen-Schmidt condensation), providing a versatile platform for structure-activity relationship (SAR) studies.

Retrosynthetic Logic & Workflow

To ensure high yield and purity, the synthesis is designed as a linear three-step sequence. The critical decision point is the early introduction of the sulfonamide group to avoid chemoselectivity issues during the hydrazine cyclization step.

Figure 1: Synthetic Workflow and Logic

Caption: Linear synthetic pathway prioritizing early-stage sulfonamide installation to prevent hydrazine interference.

Detailed Experimental Protocols

Phase 1: Sulfonamide Tethering (N-Acylation equivalent)

Objective: Convert the aniline amine into a sulfonamide without affecting the acetyl group.

Reagents:

-

3-Aminoacetophenone (1.0 equiv)

-

Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)

-

Pyridine (Solvent/Base) or DCM/Et

N

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-aminoacetophenone (10 mmol) in anhydrous pyridine (15 mL).

-

Expert Insight: If downstream purification is a concern, use DCM with 1.5 equiv triethylamine. Pyridine is harder to remove but often gives higher conversion rates for sluggish anilines.

-

-

Addition: Cool the solution to 0–5°C in an ice bath. Add the sulfonyl chloride portion-wise over 20 minutes.

-

Causality: Rapid addition causes localized heating, potentially leading to bis-sulfonylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Pour the reaction mixture into crushed ice-water containing HCl (to neutralize pyridine). The sulfonamide usually precipitates as a solid.

-

Purification: Filter, wash with cold water, and recrystallize from ethanol.

Phase 2: The Chalcone Bridge (Claisen-Schmidt Condensation)

Objective: Create the

Reagents:

-

Intermediate A (Sulfonamide-acetophenone) (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

40% NaOH (aq) or KOH

-

Ethanol (95%)

Protocol:

-

Mixing: Dissolve Intermediate A (10 mmol) and the chosen benzaldehyde (10 mmol) in Ethanol (30 mL).

-

Catalysis: Add 40% NaOH solution (5 mL) dropwise with vigorous stirring at room temperature.

-

Critical Check: The solution often turns yellow/orange, indicating the formation of the enolate and subsequent conjugation.

-

-

Duration: Stir for 12–24 hours.

-

Self-Validating Step: A heavy precipitate (the chalcone) typically forms. If no precipitate forms after 6 hours, concentration of the solvent or cooling is required.

-

-

Isolation: Pour into ice water, acidify slightly with dilute HCl (pH ~5-6) to neutralize the base and ensure full precipitation. Filter and recrystallize from ethanol.

Phase 3: Pyrazoline Cyclization

Objective: Cyclocondensation of the chalcone with hydrazine to form the 2-pyrazoline ring.

Reagents:

-

Intermediate B (Chalcone) (1.0 equiv)[1]

-

Hydrazine Hydrate (80% or 99%) (5–10 equiv)

Protocol:

-

Setup: In a 100 mL flask, dissolve the chalcone (5 mmol) in Glacial Acetic Acid (20 mL).

-

Mechanism:[4][5][6] Acetic acid serves two roles: it protonates the carbonyl oxygen, making it more electrophilic, and it often leads to the

-acetylated pyrazoline if refluxed for long periods, or simple pyrazoline if conditions are mild. For stable sulfonamide derivatives, refluxing in EtOH with catalytic acetic acid is also viable, but pure AcOH drives the reaction to completion faster.

-

-

Addition: Add Hydrazine Hydrate (25 mmol) carefully.

-

Reflux: Heat to reflux (118°C) for 6–8 hours.

-

Quench: Cool and pour onto crushed ice.

-

Isolation: The product precipitates.[1][7] Filter and wash with copious amounts of water to remove acetic acid traces.

-

Purification: Recrystallize from Ethanol/DMF mixtures if the compound is highly non-polar.

Technical Analysis & Data Interpretation

Spectroscopic Validation (The ABX System)

The most definitive proof of pyrazoline formation is the

Table 1: Diagnostic NMR Signals for 2-Pyrazolines

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| 3.0 – 3.2 | Doublet of Doublets (dd) | Geminal proton at C4 (cis to | ||

| 3.7 – 3.9 | Doublet of Doublets (dd) | Geminal proton at C4 (trans to | ||

| 5.2 – 5.6 | Doublet of Doublets (dd) | Chiral proton at C5 |

Note: The large geminal coupling (

Troubleshooting Guide

-

Issue: Oiling out during Chalcone synthesis.

-

Solution: The reaction may be too warm. Cool to 0°C during base addition. If oil persists, scratch the flask glass with a rod or add a seed crystal of a similar chalcone.

-

-

Issue: Low yield in Pyrazoline step.

-

Solution: Hydrazine hydrate degrades over time. Ensure fresh reagent is used. If the chalcone is electron-rich (e.g., methoxy-substituted), the carbonyl is less electrophilic; increase reflux time to 12 hours.

-

-

Issue: Sulfonamide hydrolysis.

-

Solution: Avoid using strong mineral acids (conc. HCl) during workups. Use dilute acetic acid for neutralization.

-

References

-

Levai, A. (2005).[9] Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. Arkivoc, 2005(9), 344-352.[9] Link

-

Javaid, K., et al. (2015).[5] Synthesis, biological evaluation and molecular docking of novel sulfonamide-based pyrazolines as potent urease inhibitors. RSC Advances, 5(90), 73550-73561. Link

-

Bhat, B.A., et al. (2005). Synthesis and biological activity of new pyrazoline derivatives. Indian Journal of Chemistry, 44B, 1669-1673. Link

-

BenchChem. (2025).[1] Application Notes: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem Protocols. Link

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Reference for ABX NMR interpretation). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ijdra.com [ijdra.com]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. jrmds.in [jrmds.in]